molecular formula C16H38FNO B1357175 Tetrabutylammonium fluoride hydrate CAS No. 22206-57-1

Tetrabutylammonium fluoride hydrate

Cat. No. B1357175
CAS RN: 22206-57-1
M. Wt: 279.48 g/mol
InChI Key: UQCWXKSHRQJGPH-UHFFFAOYSA-M
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Description

Tetrabutylammonium fluoride hydrate is known to be a source of F− anion, used in nucleophilic fluorination reactions .


Synthesis Analysis

Tetrabutylammonium fluoride (TBAF) is prepared at low temperature by nucleophilic aromatic substitution of hexafluorobenzene with tetrabutylammonium cyanide . Adventitious water is scavenged during this synthesis by the generated hexacyanobenzene, which readily adds water under basic conditions .


Chemical Reactions Analysis

Tetrabutylammonium fluoride hydrate is used in various reactions such as aldol-type condensation reactions, Michael-type reactions, ring-opening reactions . It’s also used as a promoter in cross-coupling reactions and cyclization of carbocycles and heterocycles . It’s known to be a powerful nucleophilic fluorinating agent .

Scientific Research Applications

Synthesis of Calixarene−Carbazole Polymers

Tetrabutylammonium fluoride hydrate is used to prepare 2,7-diethynyl-9-propyl-9H-carbazole , which is a crucial intermediate for synthesizing calixarene−carbazole polymers. These polymers have potential applications in organic electronics due to their unique structural and electronic properties .

Anion Detection

It serves as an anion source in the selective detection of fluoride ions (F−) by anion receptors such as Schiff bases. This application is significant in environmental monitoring and healthcare diagnostics .

Base in Organic Reactions

As a mild base, it is utilized in various organic reactions, including aldol-type condensation reactions, Michael-type reactions, and ring-opening reactions. These reactions are fundamental in the synthesis of complex organic molecules .

Cross-Coupling Reactions Promoter

Tetrabutylammonium fluoride hydrate acts as a promoter in cross-coupling reactions, which are widely used in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Cyclization of Carbocycles and Heterocycles

It aids in the cyclization process to form carbocycles and heterocycles, which are core structures in many natural products and medicinal compounds .

Deprotection Agent

This compound is employed for the deprotection of silyl and N-sulfonyl groups, which are protective groups commonly used during multi-step organic syntheses .

Fluorination Reactions

It is involved in fluorination reactions, which are important for introducing fluorine atoms into organic molecules, enhancing their chemical stability and biological activity .

CO2 Capture and Separation

In environmental applications, Tetrabutylammonium fluoride hydrate is used as a thermodynamic promoter forming semi-clathrate-type hydrates for CO2 capture or separation at room temperature from flue gas mixtures containing CO2 and N2 gases .

Mechanism of Action

Target of Action

Tetrabutylammonium fluoride hydrate (TBAF) is primarily used as a source of fluoride ions . It targets silyl ether protecting groups, which are commonly used in organic synthesis to protect reactive hydroxyl groups . TBAF is also used as a phase transfer catalyst and as a mild base .

Mode of Action

TBAF interacts with its targets by acting as a fluoride ion source in organic solvents . It is used to remove silyl ether protecting groups, thereby exposing the reactive hydroxyl groups for further chemical reactions . As a deprotecting agent, TBAF in DMSO will convert O-silylated enolates into carbonyls .

Biochemical Pathways

TBAF is involved in various biochemical pathways. It is utilized in the preparation of triple monoamine reuptake inhibitors, conjugated dienoic acid esters, and polyacetylenic glucosides . It is also used in reactions like aldol-type condensation reactions, Michael-type reactions, and ring-opening reactions .

Pharmacokinetics

It is known to be soluble in water and tetrahydrofuran (thf), which may influence its bioavailability .

Result of Action

The action of TBAF results in the removal of silyl ether protecting groups, enabling further chemical reactions . It also promotes cross-coupling reactions and cyclization of carbocycles and heterocycles . The use of TBAF can lead to the synthesis of various compounds, including triple monoamine reuptake inhibitors, conjugated dienoic acid esters, and polyacetylenic glucosides .

Action Environment

The action of TBAF is influenced by environmental factors. For instance, the presence of water can affect the nucleophilicity of TBAF . Therefore, the hydration level of TBAF can significantly impact its action, efficacy, and stability .

Safety and Hazards

Tetrabutylammonium fluoride hydrate causes severe skin burns and eye damage. It may also cause respiratory irritation . It’s advised to not breathe its dust/fume/gas/mist/vapors/spray and to wash face, hands, and any exposed skin thoroughly after handling . It’s recommended to wear protective gloves, clothing, eye protection, and face protection, and to use it only outdoors or in a well-ventilated area .

Future Directions

Tetrabutylammonium fluoride hydrate has been used in various research studies. For example, it has been used in the synthesis of hemiaminal of indoles by using TBAF in water as a reusable reaction media . It has also been used in the preparation of alkyl fluorides . Future research may explore new applications and synthesis methods involving this compound.

properties

IUPAC Name

tetrabutylazanium;fluoride;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36N.FH.H2O/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;/h5-16H2,1-4H3;1H;1H2/q+1;;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQCWXKSHRQJGPH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.O.[F-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H38FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

87749-50-6, 22206-57-1
Record name 1-Butanaminium, N,N,N-tributyl-, fluoride, hydrate (1:1:3)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87749-50-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrabutylammonium fluoride- 30-hydrate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does tetrabutylammonium fluoride hydrate function as a reagent in organic synthesis?

A1: Tetrabutylammonium fluoride hydrate acts as a source of fluoride ions (F-), which are strong nucleophiles and bases. The tetrabutylammonium cation acts as a counterion, enhancing the solubility of the fluoride ion in organic solvents. [, , , ] This solubility allows TBAF hydrate to participate in reactions that would be difficult or impossible to carry out with inorganic fluoride salts.

Q2: What are some specific examples of reactions where tetrabutylammonium fluoride hydrate plays a crucial role?

A2: TBAF hydrate is widely employed in various reactions, including:

  • Deprotection of silyl ethers: It effectively cleaves silicon-oxygen bonds, finding application in removing silyl protecting groups from alcohols and phenols. [, ]
  • Formation of carbon-carbon bonds: It can mediate the addition of nucleophiles to carbonyl compounds, leading to the formation of new carbon-carbon bonds. []
  • Synthesis of heterocycles: Researchers have utilized TBAF hydrate in synthesizing heterocyclic compounds, such as tetrazolo[1,5-a]pyridines. [, ]

Q3: Can you elaborate on the use of tetrabutylammonium fluoride hydrate in promoting gas capture?

A3: TBAF hydrate exhibits the ability to form semi-clathrate hydrates, which are ice-like structures capable of trapping gas molecules. [] This property allows for gas capture and separation at room temperature, offering a potentially energy-efficient method compared to traditional high-pressure, low-temperature methods. Studies have shown its selective capture of carbon dioxide from CO2/N2 gas mixtures, highlighting its potential for applications like flue gas treatment. []

Q4: Beyond its role in chemical reactions, are there other interesting properties of tetrabutylammonium fluoride hydrate?

A4: Yes, TBAF hydrate can influence the formation of clathrate-like hydrates. Research has shown that the presence of specific anions, like fluoride, alongside tetrabutylammonium cations can induce the formation of these unique hydrates with varying properties depending on the anion involved. [, ] For example, methyl alcohol could be incorporated into the TBAF hydrate but not into the tetrabutylammonium propionate hydrate. []

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